molecular formula C10H11ClF3N B7901898 n-(2-Chloro-6-(trifluoromethyl)benzyl)ethanamine

n-(2-Chloro-6-(trifluoromethyl)benzyl)ethanamine

Cat. No.: B7901898
M. Wt: 237.65 g/mol
InChI Key: MPIGKMVELJWXAY-UHFFFAOYSA-N
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Description

n-(2-Chloro-6-(trifluoromethyl)benzyl)ethanamine: is an organic compound that features a benzyl group substituted with a chlorine atom and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of n-(2-Chloro-6-(trifluoromethyl)benzyl)ethanamine typically involves the reaction of 2-chloro-6-(trifluoromethyl)benzyl chloride with ethanamine. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the chlorine atom.

    Oxidation and Reduction: The benzyl group can be oxidized to form corresponding benzaldehyde or benzoic acid derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the trifluoromethyl group can influence the reactivity and selectivity of the reaction.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide or potassium carbonate in an aprotic solvent.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Coupling Reactions: Palladium catalysts in the presence of boronic acids or esters.

Major Products:

    Substitution Products: Derivatives with various nucleophiles replacing the chlorine atom.

    Oxidation Products: Benzaldehyde or benzoic acid derivatives.

    Coupling Products: Biaryl compounds with trifluoromethyl substitution.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: Used as a building block in the synthesis of more complex organic molecules.

    Catalysis: Its derivatives can act as ligands in catalytic reactions.

Biology and Medicine:

    Pharmaceuticals: Potential use in the development of drugs due to its unique chemical properties.

    Biological Studies: Used in studies to understand the interaction of trifluoromethyl-substituted compounds with biological systems.

Industry:

    Agrochemicals: Used in the synthesis of pesticides and herbicides.

    Materials Science:

Mechanism of Action

The mechanism of action of n-(2-Chloro-6-(trifluoromethyl)benzyl)ethanamine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the lipophilicity and metabolic stability of the compound, influencing its biological activity. The chlorine atom can participate in hydrogen bonding and other interactions with biological molecules, affecting the compound’s efficacy and selectivity.

Comparison with Similar Compounds

  • 2-Chloro-6-(trifluoromethyl)benzyl chloride
  • 2-(Trifluoromethyl)benzyl chloride
  • 4-Chlorobenzotrifluoride

Uniqueness: n-(2-Chloro-6-(trifluoromethyl)benzyl)ethanamine is unique due to the presence of both chlorine and trifluoromethyl groups on the benzyl ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds. The combination of these substituents can lead to unique interactions in chemical reactions and biological systems, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-[[2-chloro-6-(trifluoromethyl)phenyl]methyl]ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClF3N/c1-2-15-6-7-8(10(12,13)14)4-3-5-9(7)11/h3-5,15H,2,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPIGKMVELJWXAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=C(C=CC=C1Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClF3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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